

# Anisodine Hydrobromide: A Technical Guide to its Anticholinergic and Antispasmodic Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Anisodine hydrobromide |           |
| Cat. No.:            | B1665507               | Get Quote |

#### Introduction

Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic and antispasmodic agent.[1][2][3] Also known by the names Yiganling and 654-2, it has been utilized extensively in China for various medical conditions, including acute circulatory shock, cerebral infarction, and certain ophthalmic conditions.[1][3][4] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms and modulation of the parasympathetic nervous system.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of Anisodine hydrobromide, focusing on its anticholinergic and antispasmodic effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action: Anticholinergic Properties

Anisodine hydrobromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2][4] By blocking these receptors, it prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting parasympathetic nerve impulses.[1][4] This action results in the relaxation of smooth muscles and a decrease in glandular secretions.[5][6]

The key effects stemming from its anticholinergic properties include:



- Antispasmodic Effect: By inhibiting the contraction of smooth muscles, it alleviates spasms in the gastrointestinal tract, bronchial system, and urinary tract.[1][6]
- Vasodilation and Improved Microcirculation: The drug has been shown to possess
   vasodilatory properties, improving microcirculation and reducing vascular resistance.[1][5]
- Neuroprotection: In the context of cerebral ischemia, Anisodine hydrobromide
  demonstrates neuroprotective effects by modulating muscarinic receptors, reducing calcium
  ion influx, decreasing reactive oxygen species (ROS) levels, and inhibiting neuronal
  apoptosis.[7][8][9]
- Central Nervous System Effects: It can cross the blood-brain barrier and has been shown to influence neuronal activity and synaptic plasticity.[2][10]

Anisodine hydrobromide interacts with all five subtypes of muscarinic receptors (M1-M5).[7] [9] Studies in cerebral ischemia models have shown that it can effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors induced by hypoxia/reoxygenation. [7][9]



Click to download full resolution via product page

**Anisodine hydrobromide**'s anticholinergic mechanism.

## **Quantitative Data on Efficacy and Safety**

The clinical and preclinical efficacy of **Anisodine hydrobromide** has been quantified in various studies. The following tables summarize key findings.



Table 1: Meta-analysis of **Anisodine Hydrobromide** Injection for Acute Ischemic Stroke (AIS) A meta-analysis including 11 randomized controlled trials (RCTs) with a total of 1,337 patients. [11]

| Outcome Measure                          | Result     | 95% Confidence<br>Interval | p-value   |
|------------------------------------------|------------|----------------------------|-----------|
| NIH Stroke Scale<br>(NIHSS) Reduction    | MD = -1.53 | (-1.94, -1.12)             | < 0.00001 |
| Modified Rankin Scale (mRS) Reduction    | MD = -0.89 | (-0.97, -0.81)             | < 0.00001 |
| Barthel Index Increase                   | MD = 10.65 | (4.30, 17.00)              | 0.001     |
| Relative Cerebral<br>Blood Volume (rCBV) | SMD = 0.28 | (0.02, 0.53)               | 0.03      |
| Clinical Efficacy                        | RR = 1.2   | (1.08, 1.34)               | 0.001     |

(MD = Mean Difference; SMD = Standardized Mean Difference; RR = Risk Ratio)

Table 2: Efficacy of Anisodamine in Organophosphate Poisoning Study on patients for whom atropinization could not be achieved with high doses of atropine alone.[12]

| Parameter                      | Anisodamine<br>Group | Atropine-only<br>Group | p-value |
|--------------------------------|----------------------|------------------------|---------|
| Time to Atropinization (hours) | 24.3 ± 4.3           | 29.2 ± 7.0             | < 0.05  |
| Hospital Stay (days)           | 5.3 ± 2.5            | 6.9 ± 2.3              | < 0.05  |

Table 3: Cardiovascular Effects in Conscious Dogs Study on telemetered beagle dogs receiving single intravenous doses.[13][14]



| Dose (mg/kg) | Effect on Heart<br>Rate   | Effect on Blood<br>Pressure<br>(Diastolic/Mean) | Effect on PR<br>Interval     |
|--------------|---------------------------|-------------------------------------------------|------------------------------|
| 0.1          | No significant difference | No significant difference                       | No significant<br>difference |
| 0.4          | Significantly increased   | No significant difference                       | Significantly shortened      |
| 1.6          | Significantly increased   | Significantly increased (1-2h post-dose)        | Significantly shortened      |
| 6.4          | Significantly increased   | Significantly increased (1-2h post-dose)        | Significantly shortened      |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate **Anisodine hydrobromide**.

1. Protocol: Cerebral Ischemia Animal Model (MCAO)

This protocol is used to investigate the neuroprotective effects of **Anisodine hydrobromide** in an in-vivo model of stroke.[7][9]

- Model: Middle Cerebral Artery Occlusion (MCAO) in rats.
- Objective: To assess the effect of Anisodine hydrobromide on muscarinic receptor expression and neuronal damage following ischemic injury.
- Methodology:
  - Induction of Ischemia: Adult male Sprague-Dawley rats undergo surgery to occlude the middle cerebral artery, typically for a period of 2 hours, followed by reperfusion.
  - Drug Administration: Anisodine hydrobromide is administered to the treatment group, often intravenously, at various doses. A control group receives a saline vehicle.







 Tissue Collection: After a set period (e.g., 24 or 48 hours), rats are euthanized, and brain tissues (cerebral arteries, hippocampus, parenchyma) are collected.

#### Analysis:

- Immunohistochemistry: Brain slices are stained with antibodies against M1-M5 muscarinic receptors to assess their expression levels and localization.
- Infarct Volume Measurement: Brain slices are stained (e.g., with TTC) to quantify the extent of ischemic damage.
- Biochemical Assays: Tissue homogenates are used to measure levels of Reactive
   Oxygen Species (ROS), calcium ion influx, and neurotransmitters like aspartate.[7][9]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. What is Anisodine Hydrobromide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Anisodine Hydrobromide? [synapse.patsnap.com]
- 3. Anisodine Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is Anisodamine Hydrobromide used for? [synapse.patsnap.com]
- 6. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 7. Modulation of muscarinic receptors by anisodine hydrobromide in cerebral ischemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and safety of anisodine hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficacy and safety of anisodine hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiency of anisodamine for organophosphorus-poisoned patients when atropinization cannot be achieved with high doses of atropine PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Anisodine Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Anisodine Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anisodine Hydrobromide: A Technical Guide to its Anticholinergic and Antispasmodic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665507#anticholinergic-and-antispasmodic-effects-of-anisodine-hydrobromide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com